Boroxin, tris(cyclohexyloxy)-

Description

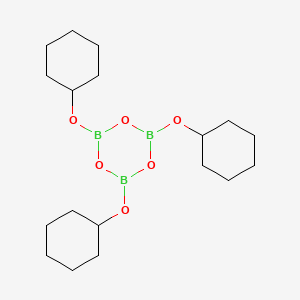

Structure

2D Structure

Properties

IUPAC Name |

2,4,6-tricyclohexyloxy-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33B3O6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h16-18H,1-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNENVASJJIUNER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)OC2CCCCC2)OC3CCCCC3)OC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33B3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302236 | |

| Record name | Boroxin, tris(cyclohexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-69-6 | |

| Record name | Boroxin, tris(cyclohexyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boroxin, tris(cyclohexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Boroxin, Tris Cyclohexyloxy

Lewis Acidity and Electron Acceptor Characteristics of the Boroxine (B1236090) Core

Mechanisms of Functional Group Activation

As a Lewis acid, Boroxin, tris(cyclohexyloxy)- is known to activate alcohols and amines, facilitating a range of chemical reactions. lookchem.com

Activation Pathways for Alcohols and Amines

The activation of alcohols and amines by tris(cyclohexyloxy)boroxin proceeds through the coordination of the lone pair of electrons on the oxygen or nitrogen atom to one of the boron centers in the boroxine ring. lookchem.com This coordination event enhances the electrophilicity of the alcohol's or amine's functional group, making it more susceptible to nucleophilic attack.

In the case of alcohols, coordination to the boroxine makes the hydroxyl group a better leaving group, facilitating substitution or elimination reactions. Similarly, for amines, coordination to the boron atom can increase the acidity of the N-H protons, making the amine more reactive in subsequent steps. dtu.dk This activation is a key step in various synthetic applications, including the formation of esters and amides. lookchem.com

Detailed Mechanistic Studies of Lewis Acid-Catalyzed Transformations

While detailed mechanistic studies specifically on tris(cyclohexyloxy)boroxin are not extensively covered in the provided results, the general principles of Lewis acid catalysis by boranes and related compounds offer significant insight. nih.gov Lewis acids like tris(cyclohexyloxy)boroxin can catalyze reactions by activating electrophiles. For example, in a reaction involving a carbonyl compound, the boroxine can coordinate to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

Computational and experimental studies on other borane-catalyzed reactions have elucidated the role of the Lewis acid in stabilizing transition states and intermediates. researchgate.netmontclair.edu These studies often reveal the formation of key intermediates, such as boronate complexes, which are crucial for the reaction to proceed. The specific pathways and the nature of the intermediates will depend on the reactants and reaction conditions.

Boroxine Ring Dynamics and Transformation Pathways

The boroxine ring is not a static entity; it is subject to dynamic processes, including hydrolysis and exchange reactions, which are characteristic of dynamic covalent chemistry.

Hydrolysis and Re-equilibration Processes

A significant characteristic of many boroxines is their susceptibility to hydrolysis. dicp.ac.cnnih.gov In the presence of water, the B-O bonds in the boroxine ring can be cleaved, leading to the formation of the corresponding boronic acid—in this case, cyclohexyloxyboronic acid. This process is reversible, and the boroxine can be reformed from the boronic acid upon removal of water, often through dehydration. nih.gov

This equilibrium between the boroxine and its corresponding boronic acid is a key aspect of its chemistry. The stability of the boroxine ring towards hydrolysis can be influenced by steric hindrance and electronic effects of the substituents. dicp.ac.cn For tris(cyclohexyloxy)boroxin, the bulky cyclohexyloxy groups may offer some degree of steric protection to the boron centers, potentially slowing down the rate of hydrolysis compared to less hindered boroxines.

Dynamic Covalent Chemistry within Boroxine Frameworks

The reversible nature of the B-O bonds in the boroxine ring places it within the realm of dynamic covalent chemistry (DCC). dicp.ac.cnprimescholars.com DCC involves the formation and breaking of covalent bonds under equilibrium conditions, allowing for the creation of dynamic molecular systems that can adapt to their environment. anr.fr

In the context of tris(cyclohexyloxy)boroxin, this dynamic nature can be exploited in the design of self-healing materials or responsive chemical systems. The exchange of cyclohexyloxy groups between different boroxine rings or with other alcohol molecules in the system is a potential manifestation of this dynamic behavior. This exchange would proceed through associative or dissociative mechanisms involving the formation and cleavage of B-O bonds. While specific studies on the dynamic covalent chemistry of tris(cyclohexyloxy)boroxin are not detailed in the provided search results, the fundamental principles of boroxine chemistry strongly suggest its participation in such dynamic processes. dicp.ac.cn

Catalytic Applications of Boroxin, Tris Cyclohexyloxy

Role as a Lewis Acid Catalyst in Diverse Organic Reactions

It is hypothesized that Boroxin, tris(cyclohexyloxy)- can catalyze a range of organic reactions that are typically promoted by Lewis acids. These could include, but are not limited to, Diels-Alder reactions, Friedel-Crafts alkylations and acylations, and various condensation reactions. The mechanism of catalysis would involve the coordination of the Lewis acidic boron center to a basic site in one of the reactants, thereby activating it towards nucleophilic attack.

Table 1: Theoretical Lewis Acid Catalyzed Reactions with Boroxin, tris(cyclohexyloxy)-

| Reaction Type | Substrate 1 | Substrate 2 | Potential Product |

| Diels-Alder | Diene | Dienophile | Cycloalkene |

| Friedel-Crafts Alkylation | Aromatic Compound | Alkyl Halide | Alkylated Aromatic |

| Aldol (B89426) Condensation | Aldehyde/Ketone | Enolate | β-Hydroxy Carbonyl |

Catalysis in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and Lewis acid catalysis plays a pivotal role in many such transformations. researchgate.net Although direct experimental evidence for Boroxin, tris(cyclohexyloxy)- in this capacity is scarce, its potential can be inferred from the known reactivity of other boroxines and boron compounds.

Arylboroxines, for example, have been recognized for their utility in organic synthesis. clockss.orgresearchgate.net While often serving as reagents in cross-coupling reactions, the underlying Lewis acidity of the boroxine (B1236090) core is a key feature of their chemical properties. clockss.org It is plausible that Boroxin, tris(cyclohexyloxy)- could catalyze reactions such as the cyanosilylation of aldehydes or the Mukaiyama aldol reaction, where the coordination of the Lewis acid to the carbonyl oxygen activates the substrate for attack by a nucleophile.

Applications in Functional Group Protection Strategies

The selective protection and deprotection of functional groups is a critical aspect of multi-step organic synthesis. Lewis acids are sometimes employed in these strategies. Given its Lewis acidic nature, Boroxin, tris(cyclohexyloxy)- could theoretically be used to catalyze the formation of certain protecting groups, such as acetals and ketals, from aldehydes and ketones with diols. The mechanism would involve the activation of the carbonyl group by the boroxine, facilitating the nucleophilic attack of the diol.

Conversely, it might also find application in the cleavage of acid-labile protecting groups under mild conditions, offering a degree of selectivity in complex molecular architectures. However, without specific experimental data, these remain theoretical applications.

Regio- and Stereoselectivity in Boroxin-Catalyzed Processes

The steric bulk of the three cyclohexyloxy groups on the boroxine ring is a significant feature that could influence the regio- and stereoselectivity of catalyzed reactions. The large cyclohexyl moieties could create a chiral pocket around the active catalytic boron centers, potentially directing incoming reactants to approach in a specific orientation.

For instance, in a Diels-Alder reaction, the catalyst could coordinate to the dienophile and the bulky substituents could favor the formation of one diastereomer over the other (endo/exo selectivity). Similarly, in reactions involving prochiral substrates, the chiral environment created by the catalyst could lead to the preferential formation of one enantiomer. The extent of this control would depend on the specific reaction, substrates, and conditions. Further computational and experimental studies would be necessary to validate these hypotheses.

Table 2: Potential Influence on Selectivity

| Reaction Type | Type of Selectivity | Potential Outcome Influenced by Cyclohexyloxy Groups |

| Diels-Alder | Diastereoselectivity | Preference for endo or exo product |

| Aldol Reaction | Stereoselectivity | Formation of syn or anti aldol adduct |

| Alkylation of Aromatics | Regioselectivity | Preference for ortho, meta, or para substitution |

Applications in Advanced Organic Synthesis

Reagent in Ester and Amide Formation

Boroxin, tris(cyclohexyloxy)- functions as a Lewis acid catalyst, activating alcohols and amines for subsequent reactions. lookchem.com In ester and amide synthesis, boroxine-based catalysts facilitate the condensation reaction between carboxylic acids and alcohols or amines, respectively. This process is often more efficient and proceeds under milder conditions than traditional methods. The formation of an amide bond, in particular, is a cornerstone of peptide and medicinal chemistry. mdpi.com Boron-derived catalysts have emerged as an effective class of reagents that promote these transformations in the presence of sensitive functional groups. mdpi.com The mechanism often involves the activation of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by an amine or alcohol. mdpi.comencyclopedia.pub

Various boron-based systems have been developed to optimize this transformation, highlighting the broad utility of this class of compounds in synthesis. mdpi.com

Table 1: Examples of Boron-Based Catalysts in Direct Amidation

| Catalyst Type | Description | Reference |

|---|---|---|

| Arylboronic Acids | Early examples of boron catalysts for amidation, often requiring elevated temperatures. | mdpi.com |

| Diboron (B99234) Structures | Catalysts like tetrahydroxy diboron enable amidation with low catalyst loadings. | encyclopedia.pub |

Utility in Suzuki-Miyaura Cross-Coupling Reactions as a Boronic Acid Surrogate

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. fishersci.es While boronic acids are the conventional reagents, they can be unstable, prone to degradation, and their reactions can be complicated by the formation of cyclic trimers (boroxines). nih.gov

Boroxines, such as Boroxin, tris(cyclohexyloxy)-, serve as excellent, storable surrogates for boronic acids in these reactions. clockss.org They are essentially the dehydrated form of boronic acids and can readily participate in the catalytic cycle. researchgate.net The use of boronic acid surrogates can lead to more reproducible and efficient reactions. Other classes of surrogates, such as MIDA (N-methyliminodiacetic acid) boronates and DABO (diethanolamine complexed) boronates, have also been developed to improve stability and handling, yet boroxines remain a direct and relevant alternative. nih.govsigmaaldrich.com

Table 2: Comparison of Boron Reagents in Suzuki-Miyaura Coupling

| Reagent Type | Key Characteristics | Reference |

|---|---|---|

| Boronic Acids | Widely used, but can be unstable and prone to dehydration/trimerization. | fishersci.esnih.gov |

| Boroxines | Stable, solid, anhydrous forms of boronic acids; act as direct surrogates. | clockss.org |

| MIDA Boronates | Air-stable, crystalline solids; require a separate deprotection step under mild aqueous base. | sigmaaldrich.com |

| Potassium Trifluoroborates | Air-stable, crystalline solids that are robust alternatives to boronic acids. | nih.gov |

Enabling Novel Carbon-Heteroatom Bond Formations

Beyond the formation of carbon-carbon bonds, organoboron reagents are pivotal in the construction of carbon-heteroatom (C-X) bonds, where X can be oxygen, nitrogen, sulfur, or another heteroatom. nih.govnih.gov These reactions are fundamental to synthesizing a vast array of functional molecules, including ethers, amines, and sulfides. nih.gov Boroxin, tris(cyclohexyloxy)- and its analogues can serve as the boron source in these transition-metal-catalyzed processes.

A notable example is the copper-mediated coupling of vinylboroxines with phenols to produce aryl vinyl ethers. In a study, 2,4,6-trivinylcyclotriboroxane was used as a vinylboronic acid equivalent, reacting with various substituted phenols at room temperature to yield the corresponding aryl vinyl ethers in high yields. nih.gov This demonstrates the capacity of boroxines to participate in C-O bond formation, expanding their synthetic utility beyond traditional C-C coupling. nih.gov Photocatalysis has also emerged as a powerful tool for developing new C-X bond-forming reactions from less functionalized starting materials. universiteitleiden.nl

Strategic Applications in Complex Molecule Synthesis

The stability and predictable reactivity of boroxines make them valuable in the strategic planning and execution of complex molecule synthesis. lookchem.com Their ability to serve as a robust source of aryl or vinyl groups allows for their incorporation at various stages of a multi-step synthesis. lookchem.comresearchgate.net The use of boroxine (B1236090) chemistry extends to the construction of highly ordered materials. For instance, the reversible nature of boroxine formation from boronic acids has been harnessed to create self-healing polymers and covalent organic frameworks (COFs). researchgate.netrsc.org These advanced materials are constructed through precise, self-assembling chemical reactions, showcasing the strategic importance of the boroxine motif in creating complex, functional molecular architectures. rsc.org

General Utility as Vinyl and Aryl Sources in Synthetic Pathways

A fundamental application of boroxines in organic synthesis is their role as a source of vinyl and aryl groups. clockss.org The boron-carbon bond in a boroxine can be readily transferred to another molecule via a catalytic process, such as the Suzuki-Miyaura reaction. fishersci.es This makes them effective and often more stable alternatives to the corresponding boronic acids. clockss.org

For example, 2,4,6-trivinylcyclotriboroxane, complexed with pyridine, serves as an efficient vinylating agent. It has been successfully used in the copper(II) acetate (B1210297) mediated synthesis of a wide array of functionalized aryl vinyl ethers, demonstrating tolerance for diverse functional groups and providing products in high isolated yields. nih.gov This highlights the general utility of boroxines as transferable vinyl or aryl fragments in the synthetic chemist's toolkit.

Supramolecular Chemistry and Self Assembly with Boroxin, Tris Cyclohexyloxy

Principles of Boroxine-Driven Self-Assembly and Dynamic Covalent Networks

The self-assembly processes involving boroxine (B1236090) derivatives are primarily governed by the reversible formation and cleavage of boroxine rings from boronic acid precursors. researchgate.net This dynamic covalent chemistry (DCC) allows for "error-correction" during the assembly process, which favors the formation of thermodynamically stable, crystalline products. kuleuven.be The equilibrium between boronic acids and boroxines can be readily controlled by the addition or removal of water, or through the interaction with Lewis bases. researchgate.net

Dynamic covalent networks (DCNs) are polymeric structures held together by dynamic covalent bonds, which can reversibly break and reform. rsc.org Boroxine-based DCNs exhibit properties of both thermoplastics and thermosets, making them a class of materials known as vitrimers. mdpi.com The dynamic nature of the boroxine linkages imparts these materials with the ability to be reprocessed and, in some cases, exhibit self-healing properties. mdpi.com The exchange reactions within these networks, such as boroxine exchange or the reversible condensation of boronic acids, are key to their dynamic behavior. mdpi.com

A key feature of boroxine chemistry is the dynamic interplay between different constitutional states, which can be influenced by external stimuli. kuleuven.be For instance, the conversion between boroxine-linked and boronate ester-linked covalent organic frameworks (COFs) can be triggered by an electric field at room temperature. kuleuven.be This switching between network structures highlights the adaptive nature of these dynamic covalent libraries. kuleuven.be

Construction of Covalent Organic Frameworks (COFs) through Boroxine Linkages

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with periodic structures and tailorable properties. kuleuven.be The synthesis of COFs often relies on dynamic covalent chemistry, with boroxine formation being a prominent method. kuleuven.be Boroxine-linked COFs are formed by the self-condensation of aromatic boronic acids, creating robust and porous two-dimensional (2D) or three-dimensional (3D) networks. researchgate.netnih.govchemrxiv.org

The construction of boroxine-based COFs can be achieved through various synthetic methods, including traditional solvothermal techniques and more recent mechanochemical approaches. researchgate.netnih.govchemrxiv.org Mechanosynthesis, in particular, offers a rapid, room-temperature route to highly crystalline and porous COFs with significantly reduced solvent use. researchgate.netnih.govchemrxiv.org For example, the mechanochemical synthesis of COF-102, a 3D COF, resulted in a material with a high surface area of approximately 2,500 m²/g. researchgate.netnih.gov

The versatility of boroxine chemistry also allows for the construction of hybrid COFs. For instance, imine-boroxine hybrid sCOFs have been successfully synthesized on surfaces through a one-step reaction involving both Schiff base formation and boronic acid dehydration. rsc.org This demonstrates the potential for creating complex, multifunctional 2D organic nanomaterials by combining different dynamic covalent reactions. rsc.org

Table 1: Comparison of Synthesis Methods for Boroxine-Linked COFs

| Feature | Solvothermal Synthesis | Mechanochemical Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.govchemrxiv.org |

| Temperature | Elevated temperatures | Room temperature researchgate.netnih.govchemrxiv.org |

| Solvent Use | Significant | Minimal to none researchgate.netnih.govchemrxiv.org |

| Product Crystallinity | High | High researchgate.netnih.govchemrxiv.org |

| Product Porosity | High | High researchgate.netnih.govchemrxiv.org |

| Work-up | Often requires purification | Often quantitative with no further work-up nih.govchemrxiv.org |

This table is generated based on data from the text.

Development of Self-Healing Materials Incorporating Boroxine Units

Self-healing materials are a class of smart materials that have the intrinsic ability to repair damage. softroboticstoolkit.commdpi.com The dynamic nature of boroxine linkages makes them excellent candidates for the design of intrinsic self-healing polymers. researchgate.netmdpi.com These materials leverage the reversible nature of the boroxine ring formation to mend cracks and restore mechanical properties. mdpi.combwise.kr

The self-healing mechanism in boroxine-based materials relies on the dynamic exchange reactions of the boroxine units or the reversible condensation of boronic acids. mdpi.com These processes allow the polymer network to rearrange and reform across a damaged interface, effectively healing the material. mdpi.com The healing process can often be triggered by external stimuli such as heat or moisture. bwise.kr For instance, the presence of water can facilitate the hydrolysis and re-esterification of boronic ester bonds, leading to the self-healing of the material. bwise.kr

Researchers have successfully incorporated boroxine units into various polymer backbones, such as polysiloxanes, to create self-healing elastomers. mdpi.com These materials can exhibit impressive healing efficiencies, with some systems recovering over 96% of their original mechanical strength after being damaged. mdpi.com The incorporation of boroxine crosslinks can also enhance the mechanical properties of the resulting elastomer. mdpi.com

Table 2: Properties of a Boroxine-Based Self-Healing Polysiloxane Elastomer

| Property | Value | Reference |

| Healing Efficiency | 96.3% (after 3h at room temp) | mdpi.com |

| Glass Transition Temperature (Tg) | -127.4 °C | mdpi.com |

| Decomposition Temperature | 345 °C | mdpi.com |

This table is generated based on data from the text.

Molecular Recognition and Host-Guest Chemistry Involving Boroxin Moieties

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. sioc-journal.cn Boroxine-containing molecules can act as hosts in host-guest chemistry, where a host molecule binds a guest molecule to form a supramolecular complex. semanticscholar.org The Lewis acidic nature of the boron atoms in the boroxine ring allows them to interact with Lewis basic guest molecules. researchgate.net

Boronate affinity materials, which are closely related to boroxines, are widely used for the selective separation and recognition of cis-diol-containing compounds like saccharides and glycoproteins. nih.gov The reversible covalent binding between boronic acids and diols is the basis for this recognition. nih.gov This principle can be extended to boroxine-based systems, where the boroxine can act as a precursor or a dynamic component in the recognition process.

The construction of complex supramolecular architectures, such as cages and capsules, through boroxine chemistry further highlights their potential in molecular recognition. researchgate.net These structures can encapsulate guest molecules within their cavities, leading to applications in areas like sensing and catalysis. researchgate.net The formation of these host-guest complexes can be influenced by the size, shape, and chemical nature of both the host and the guest. semanticscholar.org

Design of Two-Dimensional and Three-Dimensional Molecular Architectures in Solid State and Solution

The ability of boroxine chemistry to form well-defined, rigid structures makes it a powerful tool for the design of complex two-dimensional (2D) and three-dimensional (3D) molecular architectures. nih.govnih.govarxiv.orgarxiv.org In the solid state, the self-assembly of boronic acid precursors can lead to the formation of crystalline materials with ordered structures, such as the aforementioned COFs. kuleuven.be

In solution, the dynamic nature of boroxine formation allows for the creation of discrete molecular architectures like macrocycles, cages, and capsules. researchgate.netresearchgate.net The geometry of the boronic acid building blocks plays a crucial role in determining the final structure of the self-assembled product. researchgate.net For example, rationally designed diboronic acids with specific bond angles have been used to construct boroxine cages of varying sizes. researchgate.net

The formation of these architectures is often a result of a delicate balance of interactions, including the reversible covalent bonds of the boroxine ring and non-covalent interactions like hydrogen bonding and π-π stacking. tue.nl Computational studies have been employed to predict and understand the formation of these complex structures, such as fullerene-type organoboroxine cages. nih.gov These studies provide insights into the design principles for creating highly porous, nanometer-sized boroxine-based cages. nih.gov

Formation of Interlocked Molecules and Mechanically Interlocked Systems

Mechanically interlocked molecules (MIMs) are structures where two or more components are linked not by covalent bonds but by their topology. naturalspublishing.comweebly.com Examples of MIMs include catenanes (interlocked rings) and rotaxanes (a ring threaded onto a linear axle with bulky stoppers). naturalspublishing.com The formation of such systems often relies on template-directed synthesis, where non-covalent interactions guide the assembly of the components before the final mechanical bond is formed. nih.gov

While the direct involvement of Boroxin, tris(cyclohexyloxy)- in the formation of complex MIMs is an emerging area, the principles of dynamic covalent chemistry that govern boroxine formation are highly relevant to the synthesis of such systems. beilstein-journals.org The reversible nature of boroxine linkages could potentially be exploited in the template-directed synthesis of interlocked structures, where the boroxine ring acts as a macrocyclic component or a template for the assembly.

The development of molecular machines, which are molecules or molecular assemblies that can perform a function in response to an external stimulus, is a major driver of research into MIMs. rsc.org The ability to control the relative positions of the components in an interlocked system is key to their function as molecular switches or motors. nih.gov The dynamic and responsive nature of boroxine chemistry suggests that it could be a valuable tool in the future design and synthesis of novel, functional mechanically interlocked systems. rsc.orgnih.gov

Role in Materials Science and Polymer Chemistry

Precursor in Polymer Synthesis and Macromolecular Architecture Development

Boroxin, tris(cyclohexyloxy)- serves as a key building block in the synthesis of polymers and the development of complex macromolecular structures. The core of its utility lies in the dynamic and reversible nature of the boroxine (B1236090) ring. researchgate.net Boroxines are cyclic trimers formed from the dehydration of boronic acids. researchgate.netresearchgate.net This formation is an equilibrium process, which can be controlled by the removal or addition of water. researchgate.netresearchgate.net

This reversible covalent chemistry is exploited in several ways:

Integration into Functional Materials with Tunable Properties

The incorporation of Boroxin, tris(cyclohexyloxy)- into materials allows for the creation of functional systems with properties that can be tuned in response to external stimuli. The unique characteristics of this compound stem from both the reactive boroxine core and the pendant cyclohexyloxy groups.

Key aspects include:

| Material Type | Key Feature | Potential Application | Relevant Citation |

|---|---|---|---|

| Self-healing Polymers | Dynamic boroxine cross-links | Coatings, reusable adhesives | researchgate.net |

| Covalent Organic Frameworks (COFs) | Porous, crystalline structures | Gas storage, catalysis | researchgate.netresearchgate.net |

| Responsive Gels | Stimuli-responsive swelling/shrinking | Drug delivery, sensors | researchgate.net |

Potential Applications in Advanced Energy Materials, including Electrolytes

Boron-containing compounds are gaining attention for their potential use in advanced energy materials, particularly in electrolytes for high-energy batteries. While research on Boroxin, tris(cyclohexyloxy)- itself is specific, the known reactivity of related boroxine and borate (B1201080) compounds provides a strong indication of its potential applications.

One promising area is its use as an electrolyte additive in lithium-ion batteries. researchgate.net A major challenge in high-voltage batteries is the degradation of the electrolyte and the electrode surfaces, often caused by impurities like trace amounts of hydrogen fluoride (B91410) (HF). The Lewis acidic boron atoms in Boroxin, tris(cyclohexyloxy)- can act as HF scavengers. By reacting with and neutralizing HF, it would help to form a more stable and protective cathode electrolyte interphase (CEI). researchgate.net This protective layer can prevent the dissolution of transition metals from the cathode and mitigate side reactions, leading to improved cycle life and stability at high voltages. researchgate.net The bulky cyclohexyloxy groups would also enhance the solubility of the additive in the non-aqueous carbonate electrolytes typically used in these batteries.

Boroxin-Based Organogels and Liquid Crystalline Mesogens

The rigid, planar structure of the boroxine ring, combined with the flexible peripheral substituents, makes Boroxin, tris(cyclohexyloxy)- a candidate for forming ordered soft materials like organogels and liquid crystals. nih.govmdpi.com

Liquid Crystalline Mesogens: Molecules with a disc-like shape, known as discotic mesogens, can self-assemble into ordered columnar phases. nih.govmdpi.com Boroxines with appropriate side chains have been shown to exhibit such liquid crystalline behavior. nih.govmdpi.com The central boroxine ring acts as the rigid core, while the three cyclohexyloxy groups radiate outwards. This molecular geometry is conducive to stacking into columns, which then arrange themselves into a hexagonal lattice. These materials are of interest for applications in organic electronics, such as one-dimensional charge transport. The properties of the liquid crystal phase, such as the clearing point and mesophase width, would be highly dependent on the nature of the cyclohexyloxy side chains. nih.gov

Organogels: Organogels are semi-solid materials where a liquid organic solvent is entrapped within a three-dimensional network of self-assembled gelator molecules. The same intermolecular forces that can lead to liquid crystal formation—van der Waals interactions and π-stacking of the boroxine cores—can also lead to the formation of fibrous networks that immobilize the solvent. rsc.org Furthermore, the dynamic covalent nature of the boroxine ring can be used to form chemically cross-linked gels. These gels would be stimuli-responsive and potentially self-healing, as the cross-links could be reversibly broken and reformed. researchgate.net

Computational and Theoretical Investigations of Boroxin, Tris Cyclohexyloxy

Quantum Chemical Studies on Electronic Structure and Bonding

Computational studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the electronic structure and bonding characteristics of boroxine (B1236090) systems. researchgate.net While direct quantum chemical studies specifically on Boroxin, tris(cyclohexyloxy)- are not extensively documented in the provided results, general principles derived from studies on analogous boroxines, such as trisubstituted boroxines (R₃B₃O₃), offer significant insights.

The core of any boroxine is the planar six-membered B₃O₃ ring. researchgate.net Quantum chemical calculations reveal that the bonding within this ring is a combination of sigma (σ) and pi (π) interactions. The σ-framework is formed by the overlap of sp² hybridized orbitals of boron and oxygen atoms. The π-system arises from the delocalization of electrons across the ring, involving the p-orbitals of both boron and oxygen. However, the extent of this electron delocalization is considered to be less than that in isoelectronic aromatic systems like benzene. researchgate.net

Photoelectron spectroscopy, coupled with ab initio and DFT calculations, has been used to probe the electronic structures of substituted boroxines. researchgate.net For instance, in (MeO)₃B₃O₃, a close analog, the first ionization energy corresponds to the ionization of an electron from a lone pair π orbital on an oxygen atom out of the boroxine ring. researchgate.net A similar characteristic would be expected for Boroxin, tris(cyclohexyloxy)-, where the highest occupied molecular orbitals (HOMOs) are likely to have significant contributions from the oxygen lone pairs of the cyclohexyloxy groups and the boroxine ring oxygens.

The table below summarizes key electronic properties anticipated for Boroxin, tris(cyclohexyloxy)-, based on general findings for similar boroxine structures.

| Property | Description | Predicted Characteristics for Boroxin, tris(cyclohexyloxy)- |

| Ring Geometry | The planarity and bond angles of the B₃O₃ ring. | Planar D₃h symmetry for the core B₃O₃ ring. researchgate.net |

| Bonding | Nature of the chemical bonds within the molecule. | Covalent B-O bonds with partial double bond character due to π-delocalization. B-O bond lengths are expected to be around 1.376 Å. researchgate.net |

| HOMO | Highest Occupied Molecular Orbital. | Likely localized on the oxygen atoms of the cyclohexyloxy groups and the boroxine ring, indicating these are the primary sites for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital. | Expected to be centered on the boron atoms, highlighting their Lewis acidic character. |

| Electron Delocalization | The extent of π-electron sharing within the B₃O₃ ring. | Moderate delocalization, contributing to the stability of the ring, but less aromatic than benzene. researchgate.net |

Mechanistic Pathways Elucidated by Computational Methods, including DFT

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. scielo.brrsc.orgoregonstate.edu For reactions involving boroxines, including Boroxin, tris(cyclohexyloxy)-, computational methods can map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby providing a detailed picture of the reaction pathway. nih.gov

In the context of boroxin-mediated reactions, such as cross-coupling reactions, computational studies have been crucial in understanding the role of the boroxine. For instance, in Suzuki-Miyaura coupling, there has been considerable debate about the exact mechanistic pathway. rsc.org Computational studies have explored the "boronate pathway," where a base coordinates to the boron atom to form a more nucleophilic boronate species, and the "oxo-palladium pathway," where the base reacts with the palladium catalyst. rsc.org While the boronate pathway was long considered dominant, recent experimental and computational evidence has provided support for the oxo-palladium pathway in certain systems. rsc.org

Computational investigations have also shed light on the role of boroxines in site-selective functionalization reactions. For example, in the copper-mediated O-arylation of carbohydrates with triarylboroxines, mechanistic studies suggest that boronic ester intermediates act as transient protecting groups and accelerate the reaction of an adjacent hydroxyl group. scholaris.ca

Prediction of Reactivity and Selectivity in Boroxin-Mediated Reactions

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, and those mediated by boroxines are no exception. scholaris.ca By calculating the energies of various possible transition states, chemists can predict which reaction pathway is favored and, consequently, which product will be formed selectively.

In the context of Boroxin, tris(cyclohexyloxy)-, its reactivity is primarily governed by the Lewis acidic nature of the boron atoms and the nucleophilicity of the oxygen atoms. Computational models can quantify the Lewis acidity of the boron centers, which is a key factor in its ability to act as a catalyst or reagent. The electronic and steric effects of the cyclohexyloxy substituents play a crucial role in modulating this reactivity.

For example, in reactions where the boroxine acts as an aryl or vinyl source, such as in Suzuki-Miyaura cross-coupling, computational chemistry can help predict the efficiency of the transmetalation step. rsc.org The rate of this step is influenced by the electronic nature of the substituents on the boroxine.

Furthermore, in reactions involving chiral substrates or catalysts, computational methods can be employed to predict enantioselectivity or diastereoselectivity. By modeling the transition states for the formation of different stereoisomers, the energy differences can be calculated, providing a theoretical basis for the observed selectivity.

Computational studies have also been applied to predict the outcome of reactions involving complex substrates like carbohydrates. scholaris.ca In the diarylborinic acid-catalyzed site- and stereoselective C-H alkylation of carbohydrates, computational investigations suggested that the formation of a tetracoordinate borinate intermediate accelerates site-selective hydrogen atom abstraction and enables stereoselective C-C bond formation. scholaris.ca

Intermolecular Interactions and Non-Covalent Bonding Analysis within Boroxine Systems

Non-covalent interactions play a critical role in determining the structure, stability, and function of molecular systems, including those involving boroxines. clockss.orgresearchgate.net Computational methods are essential for the detailed analysis of these weak interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking. rsc.orgthieme-connect.de

In the solid state, boroxines can form highly organized structures through self-assembly processes driven by non-covalent interactions. clockss.orgrsc.org For instance, the crystal structure of the adduct of triphenylboroxine with 7-azaindole (B17877) reveals the presence of a hydrogen bond between the N-H of the azaindole and an oxygen atom of the boroxine, in addition to the B-N dative bond. clockss.orgnii.ac.jp

Computational studies can quantify the strength of these interactions and provide insights into their nature. For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution to characterize covalent and non-covalent interactions. mdpi.com Energy decomposition analysis (EDA) is another powerful computational tool that can dissect the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms. mdpi.com

In the context of Boroxin, tris(cyclohexyloxy)-, the bulky cyclohexyloxy groups will significantly influence the intermolecular packing in the solid state. While direct π-π stacking of the boroxine rings might be sterically hindered, intermolecular C-H···O and C-H···π interactions are likely to be prevalent, dictating the crystal packing.

Furthermore, the interaction of boroxines with other molecules, such as anions or Lewis bases, is a key aspect of their chemistry. clockss.org Theoretical studies have investigated the interaction between halide anions and the boroxine ring, highlighting the role of anion-π interactions. clockss.org

Thermodynamic and Kinetic Modeling of Boroxine Formation and Transformation Reactions

Computational chemistry provides a powerful framework for the thermodynamic and kinetic modeling of chemical reactions, including the formation and transformation of boroxines. clockss.orgscholaris.ca These models allow for the calculation of key parameters such as equilibrium constants, reaction rates, and activation energies, which are crucial for understanding and predicting the behavior of these systems. clockss.org

The formation of boroxines from boronic acids is a reversible dehydration reaction. clockss.org Computational studies have been performed to determine the equilibrium constants for arylboroxine formation, and the results have shown good agreement with experimental data. clockss.orgnii.ac.jp These calculations typically involve computing the Gibbs free energies of the reactants and products. The enthalpy change (ΔH) for the formation of amine-adducted boroxines has been calculated to be negative, indicating an exothermic process. clockss.orgnii.ac.jp

Kinetic modeling involves the calculation of the energy profile along the reaction coordinate, including the identification of transition states and the determination of activation energies. For the association-dissociation process of 7-azaindole and triphenylboroxine, variable temperature NMR experiments yielded an activation energy of 34 kJ/mol, which was lower than that for the corresponding pyridine-boroxine adduct (39 kJ/mol). clockss.orgnii.ac.jp This difference was attributed to the assistance of hydrogen bonding and the reduced basicity of the azaindole. clockss.orgnii.ac.jp

The table below presents a hypothetical summary of thermodynamic and kinetic data for the formation of Boroxin, tris(cyclohexyloxy)- from cyclohexyloxyboronic acid, based on general trends observed for similar systems.

| Reaction Parameter | Description | Hypothetical Value/Characteristic |

| ΔG°formation | Standard Gibbs free energy of formation from the corresponding boronic acid. | Positive, indicating the equilibrium favors the boronic acid in the presence of water. |

| ΔH°formation | Standard enthalpy of formation. | Endothermic (positive value). rsc.orgresearchgate.net |

| ΔS°formation | Standard entropy of formation. | Positive, due to the release of three water molecules. |

| Activation Energy (Ea) | The energy barrier for the formation of the boroxine ring. | Moderate, allowing for the reaction to proceed under relatively mild conditions (e.g., heating). |

| Equilibrium Constant (Keq) | The ratio of products to reactants at equilibrium. | Less than 1 in aqueous environments, greater than 1 under anhydrous conditions. |

Future Research Directions and Perspectives in Boroxin, Tris Cyclohexyloxy Chemistry

Emerging Methodologies for Controlled Boroxin Synthesis

The synthesis of boroxines, including Boroxin, tris(cyclohexyloxy)-, traditionally relies on the dehydration of the corresponding boronic acids. While effective, future research is anticipated to focus on methodologies that offer greater control over the reaction, leading to higher purity, improved yields, and scalability.

One primary method for the formation of related trialkoxyboroxins involves the reaction between alcohols or phenols and boric acid, often utilizing a drying agent like calcium hydride to drive the equilibrium by removing water. researchgate.net A key aspect of this chemistry is the reversible interconversion between trialkoxyboranes and trialkoxyboroxins through the addition of stoichiometric amounts of either boric acid or the corresponding alcohol. researchgate.net

Emerging strategies are likely to refine these established processes. Key areas of development include:

Advanced Dehydration Techniques: Moving beyond simple heating or bulk drying agents, research may explore membrane-based water removal or the use of novel dehydrating reagents that are more efficient and easier to remove from the reaction mixture.

Catalytic Approaches: The development of catalysts to lower the activation energy for the dehydration of cyclohexylboronic acid or the direct conversion from boric acid and cyclohexanol (B46403) could streamline the synthesis.

Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters such as temperature, residence time, and stoichiometry, enabling a more consistent and scalable production of Boroxin, tris(cyclohexyloxy)-.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate various organic reactions and could potentially reduce reaction times and improve yields in boroxine (B1236090) synthesis, a technique that has proven effective in unlocking the catalytic potential of other organoboron compounds. rsc.org

| Synthesis Parameter | Traditional Method | Emerging Focus |

| Reaction Driving Force | Bulk heating, chemical drying agents (e.g., CaH2). researchgate.net | Pervaporation, advanced desiccants, catalytic turnover. |

| Process Control | Batch processing with potential for variability. | Continuous flow chemistry for precise control. |

| Energy Input | Conventional heating. | Microwave irradiation to accelerate reaction rates. rsc.org |

| Purity & Yield | Often requires extensive purification. | Higher purity and near-quantitative yields in-situ. |

Exploration of Novel Catalytic Paradigms

The inherent Lewis acidity of the boron atoms in the boroxine ring is a fundamental property that positions Boroxin, tris(cyclohexyloxy)- as a potential catalyst. clockss.org While its specific catalytic applications are yet to be widely explored, future research can draw inspiration from the broader field of organoboron catalysis.

The exploration of novel catalytic roles for Boroxin, tris(cyclohexyloxy)- could focus on:

Lewis Acid Catalysis: The electron-deficient boron centers can activate substrates for a variety of organic transformations. Research into its efficacy for reactions such as Diels-Alder, Friedel-Crafts, and carbonyl reductions would be a logical starting point. The bulky cyclohexyloxy groups could impart unique steric influence and solubility, potentially leading to novel reactivity or selectivity compared to existing Lewis acids.

Frustrated Lewis Pairs (FLPs): The combination of the sterically hindered Lewis acidic boroxine with a bulky Lewis base could form a frustrated Lewis pair. These systems are known to activate small molecules like H₂, CO₂, and olefins, opening up possibilities for its use in hydrogenation and carboxylation reactions.

Bifunctional Catalysis: Inspired by systems like Knölker-type iron catalysts, which feature a metal center and a protic ligand site, one could envision modifying the cyclohexyloxy groups with functional moieties. mdpi.com This would create a bifunctional catalyst where the boroxine ring acts as the Lewis acidic site and the appended functional groups provide a secondary interaction site (e.g., a Brønsted acid/base or a hydrogen-bond donor). mdpi.com

| Potential Catalytic Application | Underlying Principle | Example Reaction Types |

| Lewis Acid Catalysis | Activation of electrophiles via coordination to boron centers. clockss.org | Carbonyl reduction, hydroboration, dehydrative reactions. rsc.orgnih.gov |

| Frustrated Lewis Pair Chemistry | Steric hindrance preventing dative bond formation, enabling small molecule activation. | Hydrogenation, CO₂ reduction. |

| Bifunctional Catalysis | Cooperative action of the Lewis acidic boroxine core and functionalized side chains. mdpi.com | Asymmetric synthesis, tandem reactions. |

Advanced Supramolecular Assemblies and Smart Materials Design

A key feature of boroxine chemistry is the reversible nature of the B-O bonds, which makes them ideal components for dynamic covalent chemistry (DCC). clockss.org This reversibility allows for the self-correction and thermodynamic control of assembly processes, paving the way for complex supramolecular architectures and "smart" materials.

Future research on Boroxin, tris(cyclohexyloxy)- in this area will likely involve:

Self-Healing Materials: The dynamic equilibrium between the boroxine ring and its boronic acid precursors can be harnessed to create self-healing polymers. rsc.org When a material containing these moieties is damaged, the reversible bond formation can allow the polymer network to reform upon the application of a stimulus like mild heating, restoring its integrity. rsc.org

Supramolecular Cages and Frameworks: By designing multifunctional monomers that can form boroxine linkages, it is possible to construct discrete, nanometer-sized molecular cages or extended, porous covalent organic frameworks (COFs). mdpi.comresearchgate.net The cyclohexyloxy groups would play a critical role in defining the solubility of the precursors and the internal environment of the resulting cavities.

Stimuli-Responsive Systems: The hydrolysis of the boroxine ring can be triggered by changes in pH or the presence of water. This responsivity can be used to design materials that assemble or disassemble on command. For instance, hydrogels based on Boroxin, tris(cyclohexyloxy)- could be engineered to release an encapsulated payload in response to specific environmental cues. rsc.org

Integration into Multifunctional Materials with Tailored Properties

Building upon the principles of supramolecular design, the integration of Boroxin, tris(cyclohexyloxy)- into polymeric and composite materials offers a pathway to creating multifunctional systems with precisely tailored properties. The cyclohexyloxy substituents provide a lipophilic character, enhancing compatibility with various organic polymers and solvents.

Prospective research directions include:

Polymer Additives: Its incorporation into polymer matrices could enhance thermal stability or act as a flame retardant, an application area that has been suggested for boroxines in general. researchgate.net

Advanced Polymer Electrolytes: The Lewis acidic nature of the boroxine core could be utilized to facilitate ion transport. clockss.org By incorporating Boroxin, tris(cyclohexyloxy)- into a polymer matrix, it may be possible to develop novel solid or gel polymer electrolytes for applications in lithium-ion batteries. clockss.org

Functional Gels: Dative bonds between the boroxine's boron centers and ditopic pyridyl ligands can lead to the formation of gels. doaj.org The specific properties of Boroxin, tris(cyclohexyloxy)- could be used to tune the gelation concentration and the mechanical properties of the resulting material.

Persistent Challenges and Promising Opportunities in the Field of Boroxin Chemistry

Despite the vast potential, the advancement of Boroxin, tris(cyclohexyloxy)- chemistry is not without its challenges. The primary obstacle for many boroxine applications is their susceptibility to hydrolysis. clockss.orgmdpi.com The equilibrium between the boroxine and its corresponding boronic acid in the presence of water can compromise the structural integrity of materials and deactivate catalytic sites.

However, this challenge presents a significant opportunity. The sterically demanding cyclohexyloxy groups on Boroxin, tris(cyclohexyloxy)- are expected to provide a degree of kinetic stabilization, sterically shielding the boroxine core from nucleophilic attack by water. Quantifying this stabilizing effect and leveraging it is a key research goal.

| Challenge | Opportunity |

| Hydrolytic Instability: The B-O-B bonds are susceptible to cleavage by water, limiting applications in aqueous environments. clockss.org | The bulky cyclohexyloxy groups can provide steric protection, enhancing stability. This allows for the design of more robust boroxine-based materials. |

| Control over Self-Assembly: Achieving high-order, crystalline supramolecular structures can be difficult. mdpi.com | The principles of dynamic covalent chemistry allow for thermodynamic self-correction, enabling the formation of highly ordered, stable architectures like COFs and rotaxanes with precise molecular design. clockss.org |

| Limited Catalytic Scope: The catalytic potential of boroxines is underdeveloped compared to other Lewis acids. | The unique steric and electronic properties of Boroxin, tris(cyclohexyloxy)- offer the chance to discover novel catalytic reactivity and selectivity not achievable with other systems. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tris(cyclohexyloxy)boroxin, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclohexanol derivatives reacting with boron-containing precursors. For example:

- Route 1 : Condensation of cyclohexanol with trimethoxyboroxine under anhydrous conditions, using catalysts like copper(II) triflate (Cu(OTf)₂) to enhance reactivity .

- Route 2 : Transesterification of tris(alkyl)boroxines with cyclohexanol in the presence of Lewis acids (e.g., BF₃·OEt₂) .

- Critical Factors : Reaction temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometric ratios (3:1 cyclohexanol-to-boron precursor) significantly affect yield (reported 65–85%) and purity (>95% by GC-MS) .

Q. How should tris(cyclohexyloxy)boroxin be characterized to confirm structural integrity and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for cyclohexyl protons (δ 1.2–2.1 ppm) and boron-oxygen bonds (δ 3.5–4.0 ppm) should align with computational models (e.g., DFT calculations). Integrate signals to verify stoichiometry .

- HRMS : Use electrospray ionization (ESI) to confirm molecular ion [M+H]⁺ at m/z 335.2 (calculated for C₁₈H₃₁B₃O₃) .

- Purity Assessment : Perform GC-MS with a non-polar column (e.g., DB-5) to detect residual solvents or unreacted precursors .

Q. What are the recommended storage conditions to maintain tris(cyclohexyloxy)boroxin’s stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis. Use amber vials to avoid photodegradation, as boroxins are sensitive to UV light. Monitor stability via periodic ¹¹B NMR to detect decomposition into boric acid .

Advanced Research Questions

Q. How can researchers analyze the role of tris(cyclohexyloxy)boroxin in reaction mechanisms, such as catalytic cycloadditions?

- Methodological Answer :

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track boron-oxygen bond vibrations during reactions. Compare turnover frequencies (TOF) with/without the compound .

- Quenching Experiments : Introduce radical scavengers (e.g., TEMPO) to determine if free radicals mediate the mechanism. Analyze intermediates via LC-MS .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify boron’s electrophilic activation sites .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of tris(cyclohexyloxy)boroxin?

- Methodological Answer :

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, substrate scope) to isolate variables. For example, discrepancies in Diels-Alder reaction yields may arise from trace moisture affecting boroxin stability .

- Meta-Analysis : Use systematic reviews of published data (e.g., Web of Science, Reaxys) to identify trends. Apply statistical tools (ANOVA) to assess significance of reported differences .

Q. How does tris(cyclohexyloxy)boroxin’s stability vary under extreme pH or temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 40°C. Monitor decomposition via ¹¹B NMR; boroxin hydrolyzes to boric acid under acidic conditions (pH < 4) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >150°C). Pair with DSC to detect phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.